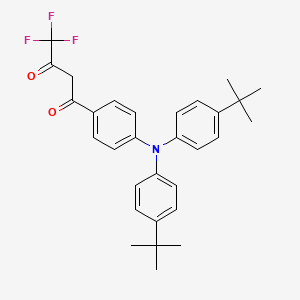
H-Beta-ala-amc hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Beta-ala-amc hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a coumarin derivative.
Coupling Reaction: The amino acid derivative is coupled with the coumarin derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of H-Beta-ala-amc hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: H-Beta-ala-amc hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin moiety are replaced with other groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Hydrolysis Products: Amino acid and coumarin derivatives.
Oxidation Products: Oxidized coumarin derivatives.
Substitution Products: Substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
H-Beta-ala-amc hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to detect enzyme activities such as aminopeptidase and elastase.
Microbiology: Employed in assays to detect bacterial species with specific enzyme activities, such as Pseudomonas aeruginosa.
Medicine: Utilized in diagnostic assays to monitor enzyme activities in clinical samples.
Industry: Applied in quality control assays to ensure the purity and activity of enzyme preparations.
Mecanismo De Acción
The mechanism of action of H-Beta-ala-amc hydrochloride involves its role as a substrate for specific enzymes. When the compound is cleaved by an enzyme, it releases a fluorescent product, which can be detected and quantified using fluorescence spectroscopy. This allows researchers to measure enzyme activity with high sensitivity and specificity .
Comparación Con Compuestos Similares
H-Beta-ala-amc trifluoroacetate: Another fluorogenic substrate used for similar applications.
Aminolevulinic acid: Used in photodynamic therapy and as a diagnostic agent.
Uniqueness: H-Beta-ala-amc hydrochloride is unique due to its specific structure, which allows it to be a highly sensitive and specific substrate for detecting enzyme activities. Its fluorogenic properties make it particularly valuable in assays where high sensitivity is required .
Propiedades
IUPAC Name |
3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJJRNDYZBYWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132068.png)


![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)
![2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B8132089.png)





![1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide](/img/structure/B8132132.png)

![7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132168.png)

